Zinc ascorbate

Description

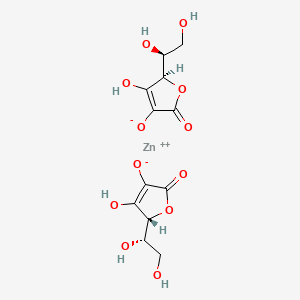

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Ascorbate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc ascorbate (B8700270), a coordination complex of the essential mineral zinc and the potent antioxidant vitamin C (ascorbic acid), is a compound of significant interest in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthesis and characterization of zinc ascorbate. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its antioxidant mechanism of action.

Chemical Structure and Nomenclature

This compound is a salt complex where a central zinc ion (Zn²⁺) is coordinated by two ascorbate anions. Spectroscopic studies, including ¹³C NMR and Fourier Transform Infrared (FT-IR) spectroscopy, have elucidated the coordination chemistry of this complex.[1] In the solid state, this compound typically exists as a dihydrate, with the formula M(L-ascorbate)₂·2H₂O, where the zinc ion is six-coordinated.[1] In aqueous solutions, evidence suggests chelation of the zinc ion by the ascorbate anions through the O-2 and O-3 atoms.[1] Another study proposes a five-fold coordination around the Zn(II) ion in a distorted square pyramidal geometry, involving one monodentate and one bidentate ascorbate ligand, along with two water molecules.

The IUPAC name for the 2:1 complex is zinc bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate).[2] Due to the existence of various hydrated and anhydrous forms, multiple CAS numbers are associated with this compound.

Physicochemical Properties

This compound is typically a white to light-yellow or tan, odorless, crystalline powder.[3] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₁₂Zn (anhydrous) | [2][3][4][5][6] |

| Zn(C₆H₇O₆)₂·2H₂O (dihydrate) | [1] | |

| Molecular Weight | 415.6 g/mol (anhydrous) | [2][3][5][6] |

| ~451.6 g/mol (dihydrate) | ||

| Appearance | White to light-yellow/tan crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| pH (1% solution) | ~6.5 | |

| CAS Numbers | 331242-75-2, 151728-40-4 | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ascorbic acid with a zinc salt, such as zinc sulfate (B86663), in an aqueous solution.

Materials:

-

Ascorbic acid

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Sodium hydroxide (B78521) (NaOH), 0.1 M solution

-

Purified water

-

Vacuum desiccator

Procedure:

-

Dissolve 5 g of ascorbic acid in 100 mL of purified water with continuous stirring.

-

In a separate container, prepare a solution of 2.75 g of zinc sulfate heptahydrate in a minimal amount of purified water.

-

Slowly add the zinc sulfate solution dropwise to the ascorbic acid solution while maintaining continuous stirring.

-

Adjust the pH of the resulting mixture to a range of 6.0–7.0 using a 0.1 M NaOH solution.

-

Continue stirring the mixture at room temperature for a duration of two hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts.

-

Dry the purified precipitate in a vacuum desiccator to obtain this compound.[7]

Characterization of this compound

FT-IR Spectroscopy:

-

Obtain an FT-IR spectrum of the synthesized this compound.

-

Characteristic peaks indicating the formation of the complex include a shift in the O-H stretching band to around 3150 cm⁻¹, a shift in the C=O stretching band to approximately 1650 cm⁻¹, and the appearance of a new peak around 550 cm⁻¹ corresponding to the metal-oxygen bond.[7]

¹³C NMR Spectroscopy:

-

Dissolve the this compound sample in D₂O.

-

Acquire a ¹³C NMR spectrum.

-

A notable downfield shift of the C-2 carbon signal compared to that of sodium ascorbate is indicative of chelation of the zinc ion by the ascorbate ligand.

Biological Activity and Signaling Pathways

This compound's biological activity is primarily attributed to the synergistic antioxidant properties of both zinc and ascorbic acid. Zinc plays a crucial role in cellular antioxidant defense mechanisms, in part through the induction of metallothioneins (MTs).

As depicted in the signaling pathway diagram, zinc activates the Metal-responsive element-binding Transcription Factor-1 (MTF-1). MTF-1 then binds to the Metal Response Element (MRE) in the promoter region of the metallothionein gene, leading to the synthesis of metallothionein. Metallothioneins are cysteine-rich proteins that can effectively scavenge reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.

Furthermore, zinc has been shown to suppress inflammatory responses by inducing the expression of the zinc finger protein A20. A20, in turn, inhibits the NF-κB signaling pathway, which is a key regulator of inflammation. By mitigating both oxidative stress and inflammation, this compound contributes to overall cellular health.

References

- 1. Coordination chemistry of vitamin C. Part II. Interaction of L-ascorbic acid with Zn(II), Cd(II), Hg(II), and Mn(II) ions in the solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H14O12Zn | CID 91667835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wbcil.com [wbcil.com]

- 4. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents [patents.google.com]

- 6. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

The Cellular Mechanisms of Zinc Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc ascorbate (B8700270), a chelated form of zinc with ascorbic acid, presents a synergistic mechanism of action at the cellular level, leveraging the distinct yet complementary roles of both micronutrients. This technical guide provides an in-depth exploration of these mechanisms, focusing on cellular uptake and homeostasis, antioxidant and anti-inflammatory signaling, immune modulation, and the regulation of apoptosis. Detailed experimental protocols for key analytical methods are provided, and quantitative data from relevant studies are summarized to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Zinc and Vitamin C (ascorbic acid) are essential micronutrients crucial for a myriad of physiological processes. While their individual roles are well-documented, their combination in the form of zinc ascorbate offers enhanced bioavailability and synergistic effects. Ascorbic acid chelates the zinc ion, improving its stability and absorption.[1] This guide elucidates the intricate cellular and molecular mechanisms that underpin the therapeutic potential of this compound.

Cellular Uptake and Homeostasis

The cellular efficacy of this compound is predicated on the efficient uptake and regulated intracellular concentrations of both zinc and ascorbate.

Zinc Transport

Intracellular zinc homeostasis is tightly controlled by two main families of zinc transporters: the ZIP (Zrt-, Irt-related Proteins or SLC39A) family, which increases cytosolic zinc by transporting it from the extracellular space or intracellular organelles, and the ZnT (Zinc Transporter or SLC30A) family, which decreases cytosolic zinc by promoting its efflux or sequestration into organelles. The expression of these transporters is, in part, regulated by cellular zinc status.[2][3]

Ascorbate Transport

Ascorbic acid enters cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), can be transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.[4] Studies have shown that zinc can influence the uptake of ascorbate. For instance, free zinc has been observed to inhibit the PMA-stimulated uptake of ascorbate in differentiated HL-60 cells, a process linked to the generation of superoxide (B77818) and the subsequent oxidation of ascorbate to dehydroascorbate, which is then preferentially taken up.[5] Conversely, in rat liver slices under oxidative stress, ascorbic acid has been shown to enhance zinc uptake.[6]

Metallothionein (B12644479) Regulation

Metallothioneins (MTs) are cysteine-rich proteins that play a crucial role in zinc homeostasis by binding and releasing zinc ions, thereby buffering the intracellular free zinc concentration.[7] The expression of MTs is induced by zinc.[3][7][8] This induction serves as a protective mechanism against zinc toxicity and oxidative stress. The synergistic action of zinc and ascorbate can influence MT expression, although direct quantitative data on this compound is limited. It is plausible that the enhanced zinc bioavailability from this compound leads to a more robust induction of MT synthesis.

Antioxidant and Anti-inflammatory Mechanisms

This compound exhibits potent antioxidant and anti-inflammatory properties through a multi-faceted approach involving direct radical scavenging and modulation of key signaling pathways.

Synergistic Antioxidant Activity

Ascorbic acid is a well-known antioxidant that directly scavenges reactive oxygen species (ROS). Zinc, while not a direct radical scavenger, contributes to antioxidant defense by acting as a cofactor for antioxidant enzymes like superoxide dismutase (SOD) and by protecting protein sulfhydryl groups from oxidation. The combination of zinc and ascorbate has been shown to have a synergistic antioxidant effect, with the synthesis of zinc-incorporated ascorbic acid complexes resulting in a notable enhancement of antioxidant activity compared to ascorbic acid alone.[9]

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Zinc has been shown to inhibit the activation of NF-κB.[10] This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[10][11] Ascorbate also possesses anti-inflammatory properties, and the combined effect in this compound is a potent downregulation of the inflammatory response.

Immune System Modulation

Both zinc and ascorbic acid are critical for the proper functioning of the immune system. Their combination in this compound provides a synergistic enhancement of immune responses.

Innate and Adaptive Immunity

Zinc is essential for the development and function of immune cells, including neutrophils, macrophages, and lymphocytes.[12][13] Ascorbic acid enhances the activity of these cells, including their antimicrobial and natural killer cell activities, and promotes lymphocyte proliferation.[14][15][16] Supplementation with both nutrients has been shown to improve various components of the immune system.[14][15][16]

Cytokine Production

Zinc and ascorbate modulate the production of cytokines, the signaling molecules of the immune system. Zinc deficiency can lead to an increase in pro-inflammatory cytokines.[17][18] Conversely, adequate zinc levels can support the production of anti-inflammatory cytokines.[12] In human macrophages, zinc supplementation has been shown to reduce IL-10 expression while increasing the expression of pro-inflammatory cytokines like TNFα, IL-8, and IL-6 in response to LPS, a response mediated by the zinc importer ZIP8.[19] The net effect of this compound on the cytokine profile is likely context-dependent, contributing to a balanced and effective immune response.

Regulation of Apoptosis

Zinc plays a dual role in the regulation of apoptosis (programmed cell death). Zinc deficiency can induce apoptosis, while appropriate levels of zinc can inhibit apoptotic pathways, in part by inhibiting caspases, the key executioner enzymes of apoptosis.[12] Ascorbate has also been shown to induce apoptosis in certain cancer cell lines, often through pro-oxidant mechanisms at higher concentrations. The interplay between zinc's anti-apoptotic and ascorbate's potentially pro-apoptotic effects within the context of this compound is an area requiring further investigation, particularly in the context of cancer therapeutics.

Role in Collagen Synthesis

Both zinc and ascorbic acid are indispensable for collagen synthesis, a fundamental process in wound healing and tissue repair.

-

Ascorbic Acid: Serves as an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of the collagen triple helix.[19][20][21]

-

Zinc: Acts as a cofactor for lysyl oxidase, an enzyme necessary for the cross-linking of collagen fibers, which provides tensile strength to the connective tissue.[11] Zinc also plays a role in cell proliferation and the inflammatory response during wound healing.[11]

The chelated nature of this compound ensures the coordinated delivery of both essential components for efficient collagen production.[1]

Quantitative Data Summary

Table 1: Effect of Zinc and Ascorbate on Cytokine Gene Expression in Macrophages

| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |

|---|---|---|---|---|

| Zinc (in presence of LPS) | IL-10 | Decreased | Human Macrophages | [19] |

| Zinc (in presence of LPS) | TNFα | Increased | Human Macrophages | [19] |

| Zinc (in presence of LPS) | IL-8 | Increased | Human Macrophages | [19] |

| Zinc (in presence of LPS) | IL-6 | Increased | Human Macrophages | [19] |

| Zinc Deficiency | TNF-α | Significantly Increased | ZD Macrophages | [11] |

| Zinc Deficiency | IL-1β | Significantly Increased | ZD Macrophages | [11] |

| Zinc Deficiency | IL-6 | Significantly Increased | ZD Macrophages | [11] |

| Zinc Supplementation | TNF-α | Significantly Decreased | ZDS Macrophages | [11] |

| Zinc Supplementation | IL-1β | Significantly Decreased | ZDS Macrophages | [11] |

| Zinc Supplementation | IL-6 | Significantly Decreased | ZDS Macrophages |[11] |

Table 2: Effect of Zinc on Metallothionein-I (MT-I) Levels in Cultured Rat Brain Cells

| Cell Type | Treatment | MT-I Levels (pg/µg protein) | Fold Increase | Reference |

|---|---|---|---|---|

| Neurons | Control | 49 +/- 16 | - | [22] |

| Neurons | 50 µM Zinc | 171.5 (approx.) | ~3.5 | [22] |

| Astrocytes | Control | 538 +/- 194 | - | [22] |

| Astrocytes | 50 µM Zinc | 1345 (approx.) | ~2.5 |[22] |

Table 3: IC50 Values of Ascorbate in Various Cell Lines

| Cell Line | IC50 (mM) | Reference |

|---|---|---|

| PC-3 (Prostate Carcinoma) | 4.8 | [23] |

| DU 145 (Prostate Carcinoma) | 3.2 | [23] |

| LNCaP (Prostate Carcinoma) | 5.1 | [23] |

| A549 (Lung Carcinoma) | 4.2 | [23] |

| Panc-1 (Pancreatic Carcinoma) | 6.5 |[23] |

Experimental Protocols

Measurement of Intracellular Zinc using Zinpyr-1

Principle: Zinpyr-1 is a fluorescent sensor that exhibits an increase in fluorescence upon binding to zinc ions. This allows for the visualization and quantification of intracellular labile zinc pools.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture to the desired confluency.

-

Zinpyr-1 Loading:

-

Prepare a stock solution of Zinpyr-1 in DMSO.

-

Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final working concentration (typically 2.5-10 µM).

-

Remove the culture medium from the cells and wash with buffer.

-

Add the Zinpyr-1 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.[21]

-

-

Washing: Remove the Zinpyr-1 solution and wash the cells three times with buffer to remove any extracellular probe.[21]

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope with appropriate filters for Zinpyr-1 (e.g., excitation ~490 nm, emission ~530 nm).

-

Quantify the fluorescence intensity using image analysis software.

-

For flow cytometry analysis, after staining, detach cells (if adherent) and analyze using a flow cytometer.

-

Assessment of Cellular Antioxidant Capacity using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat cells with this compound or control substances for the desired duration.

-

DCFH-DA Staining:

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.

-

Fluorescence Measurement:

-

Add PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

-

Quantification of NF-κB Activation using Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin (B1168401).

Protocol:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with the NF-κB luciferase reporter plasmid.

-

Treatment: Treat the transfected cells with this compound, a known NF-κB activator (e.g., PMA or TNFα as a positive control), or a vehicle control.

-

Cell Lysis:

-

Luciferase Assay:

In Vitro Collagen Quantification Assay (Sirius Red)

Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens under acidic conditions. The amount of bound dye, which is proportional to the amount of collagen, can be quantified spectrophotometrically after elution.

Protocol:

-

Sample Preparation:

-

For cell-associated collagen: Wash the cell layer with PBS and fix with a suitable fixative.

-

For soluble collagen in medium: Collect the cell culture medium.

-

-

Staining:

-

Add Sirius Red staining solution (0.1% Sirius Red in picric acid for cell layers, or in 3% acetic acid for precipitation from medium) and incubate for 1 hour at room temperature.

-

-

Washing: Aspirate the staining solution and wash extensively with 0.1 M HCl or 0.5% acetic acid to remove unbound dye.

-

Dye Elution: Add an elution buffer (e.g., 0.1 M NaOH) to each well and incubate to elute the bound dye.

-

Quantification: Transfer the eluate to a new plate and measure the absorbance at 540-570 nm using a microplate reader. A standard curve prepared with known concentrations of collagen should be used for absolute quantification.

T-Lymphocyte Proliferation Assay (CFSE)

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.

Protocol:

-

Cell Labeling:

-

Isolate T-lymphocytes.

-

Resuspend the cells in a suitable buffer and add the CFSE staining solution (typically at a final concentration of 1-5 µM).

-

Incubate for a short period at 37°C.[12]

-

Quench the staining reaction by adding complete medium.

-

-

Cell Culture and Stimulation:

-

Wash the labeled cells and resuspend them in culture medium.

-

Stimulate the cells with appropriate mitogens (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of this compound or controls.

-

-

Flow Cytometry Analysis:

-

At various time points, harvest the cells.

-

Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.

-

The progressive halving of fluorescence intensity will be visible as distinct peaks, each representing a cell division.[15]

-

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol:

-

Cell Treatment: Induce apoptosis in cells by treating with the desired compounds (e.g., high-concentration ascorbate) with or without this compound.

-

Cell Lysis:

-

Harvest the cells and lyse them using a chilled cell lysis buffer.[13]

-

Centrifuge to pellet cell debris and collect the supernatant containing the lysate.

-

-

Enzymatic Reaction:

-

To each sample of cell lysate in a microplate, add the reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.[13]

-

Incubate at 37°C for 1-2 hours.

-

-

Detection:

-

Colorimetric: Measure the absorbance at 400-405 nm.

-

Fluorometric: Measure the fluorescence with an excitation of ~380 nm and emission of ~440 nm.[13]

-

The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1. Simplified signaling pathway of this compound at the cellular level.

Figure 2. Experimental workflow for NF-κB luciferase reporter assay.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases -3, -6, -7, & -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologic concentrations of zinc affect the kinetics of copper uptake and transport in the human intestinal cell model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 7. Frontiers | Zinc deficiency impairs axonal regeneration and functional recovery after spinal cord injury by modulating macrophage polarization via NF-κB pathway [frontiersin.org]

- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammatory response under zinc deficiency is exacerbated by dysfunction of the T helper type 2 lymphocyte–M2 macrophage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Zinc Modulates Endotoxin-Induced Human Macrophage Inflammation through ZIP8 Induction and C/EBPβ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. e-century.us [e-century.us]

- 18. Effect of zinc, copper and glucocorticoids on metallothionein levels of cultured neurons and astrocytes from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 24. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on the Bioavailability and Absorption Pathways of Zinc Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc ascorbate (B8700270), a chelated compound of zinc and ascorbic acid (Vitamin C), has garnered significant interest for its potential for enhanced bioavailability and synergistic health benefits.[1] This technical guide synthesizes the current understanding of the bioavailability and distinct intestinal absorption pathways of its constituent components, zinc and ascorbate. We delve into the molecular mechanisms governing their transport, present comparative bioavailability data for various zinc salts, and provide detailed experimental protocols for assessing absorption. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of zinc ascorbate.

Bioavailability of this compound: A Comparative Perspective

This compound is a chelated compound formed by the combination of zinc ions with ascorbic acid.[1] This chelation is believed to enhance the stability and solubility of zinc, potentially leading to improved absorption compared to inorganic zinc salts.[2][3] The ascorbic acid component acts as a ligand, which may facilitate the transport of zinc across the intestinal lumen.[2] While direct comparative pharmacokinetic data for this compound is limited, the bioavailability of various zinc salts has been studied, providing a framework for understanding its potential efficacy.

Quantitative Data on Zinc Bioavailability

The fractional absorption of zinc in humans typically ranges from 16-50%, and is inversely related to the amount of zinc consumed.[4] Several studies have compared the relative bioavailability of different zinc salts, with organic forms generally showing better absorption than inorganic forms like zinc oxide.[5][6]

Table 1: Comparative Fractional Absorption of Various Zinc Salts in Humans

| Zinc Salt | Fractional Absorption (%) | Study Population | Key Findings | Reference |

|---|---|---|---|---|

| Zinc Citrate (B86180) | 61.3% | 15 healthy adults | Significantly higher absorption than zinc oxide. | [5] |

| Zinc Gluconate | 60.9% | 15 healthy adults | Significantly higher absorption than zinc oxide; comparable to zinc citrate. | [5] |

| Zinc Oxide | 49.9% | 15 healthy adults | Lower absorption compared to zinc citrate and gluconate. |[5] |

Note: Data for this compound is not explicitly available in comparative human trials. The table provides context based on commonly studied zinc salts.

Intestinal Absorption Pathways

The overall absorption of this compound is a function of the independent, yet potentially synergistic, pathways of zinc and ascorbic acid. The primary site for the absorption of both nutrients is the small intestine, particularly the duodenum and jejunum.[5][7]

Zinc Absorption Pathways

The intestinal absorption of zinc is a meticulously regulated process mediated by two main families of zinc transporters: the Zrt- and Irt-like proteins (ZIP, or SLC39A family) and the zinc transporters (ZnT, or SLC30A family).[8]

-

Apical Uptake: Dietary zinc is primarily taken up from the intestinal lumen into the enterocytes by the transporter ZIP4 , which is located on the apical membrane.[8] The expression of ZIP4 is a critical control point for zinc absorption and is significantly upregulated under conditions of zinc deficiency.[9][10]

-

Basolateral Efflux: Once inside the enterocyte, zinc is transported out of the cell and into the bloodstream via the ZnT1 transporter, situated on the basolateral membrane.[8]

The coordinated action of ZIP4 and ZnT1 ensures the unidirectional transport of zinc from the intestine into circulation.[10]

Figure 1. Simplified diagram of zinc transport across an intestinal enterocyte.

Ascorbic Acid (Vitamin C) Absorption Pathways

Ascorbic acid is absorbed through both active transport and passive diffusion.[11] The primary mechanism for active transport is mediated by the Sodium-dependent Vitamin C Transporters, SVCT1 and SVCT2.

-

SVCT1: This transporter is predominantly found in epithelial tissues, including the small intestine, and is considered the main transporter for vitamin C absorption from the diet.[12][13][14] It facilitates the high-affinity, concentrative uptake of L-ascorbic acid.[13]

-

SVCT2: While SVCT2 is also a high-affinity transporter, it is more widely distributed in other tissues throughout the body.[13]

At high concentrations, such as those achieved with supplementation, the active transport system can become saturated, and passive diffusion plays a more significant role, although with lower efficiency.[11] Interestingly, high concentrations of ascorbic acid have been shown to downregulate the expression of the SVCT1 transporter in Caco-2 cells, suggesting a feedback mechanism that may limit absorption during high-dose supplementation.[12][14]

Figure 2. Primary pathway for ascorbic acid absorption in the intestine.

Synergistic Potential of this compound

The chelation of zinc with ascorbic acid may offer a synergistic advantage in absorption. It is hypothesized that ascorbate acts as an ionophore, binding to zinc ions and facilitating their transport across cell membranes, potentially leading to a greater increase in intracellular zinc concentration compared to other zinc salts.[15][16] However, it is important to note that some human studies have shown that ascorbic acid, when co-administered with inorganic zinc, does not significantly enhance zinc absorption.[17][18] This suggests that the pre-formed chelated structure of this compound may be crucial for any potential synergistic effect.[15]

Experimental Methodologies for Bioavailability Assessment

A variety of models are employed to assess the bioavailability of zinc from different sources. These range from in vitro cell culture models to in vivo animal and human studies.[19]

In Vitro Models: The Caco-2 Cell Line

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal absorption of nutrients and drugs.[4] These cells spontaneously differentiate to form a polarized monolayer with morphological and functional similarities to small intestinal enterocytes.[20]

Experimental Protocol: Zinc Uptake in Caco-2 Cells

-

Cell Culture and Differentiation: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for full differentiation and formation of a confluent monolayer.

-

In Vitro Digestion: The test substance (e.g., this compound, zinc sulfate) is subjected to a simulated gastrointestinal digestion process, typically involving sequential incubation with pepsin at an acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.[21]

-

Cellular Uptake Assay: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer. After a defined incubation period (e.g., 2 hours), the cells are washed extensively to remove any surface-bound mineral.

-

Quantification: The cells are lysed, and the intracellular zinc content is quantified using methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: Zinc uptake is calculated and compared between different zinc forms to determine relative bioavailability.

Figure 3. Experimental workflow for assessing zinc bioavailability using the Caco-2 cell model.

In Vivo Animal Models

Rodent models, particularly rats, are frequently used for in vivo assessment of zinc absorption.[22][23] These studies allow for the determination of net absorption and the influence of dietary factors in a whole-organism context.

Experimental Protocol: In Vivo Zinc Absorption in Rats

-

Acclimatization and Diet: Rats are acclimatized and fed a diet with a controlled zinc concentration for a specific period.

-

Isotope Administration: A test meal containing the zinc compound of interest (e.g., this compound) labeled with a stable or radioactive zinc isotope (e.g., ⁶⁵Zn) is administered orally.[21][22]

-

Sample Collection: Over a period of several days, feces and urine are collected to measure isotope excretion. At the end of the study, tissues such as the liver, bone, and blood may be collected.

-

Quantification: The amount of the zinc isotope is measured in the collected samples and tissues using appropriate techniques (e.g., gamma counting for ⁶⁵Zn).

-

Bioavailability Calculation: True absorption is calculated by accounting for both unabsorbed dietary zinc and endogenously excreted zinc.

Human Pharmacokinetic Studies

Human clinical trials are the gold standard for determining bioavailability. These studies typically involve monitoring the concentration of a substance in the blood over time after administration.

Experimental Protocol: Human Pharmacokinetic Study of Zinc

-

Study Design: A randomized, double-blind, crossover design is often employed. Participants receive different zinc formulations (e.g., this compound, zinc sulfate, placebo) with a washout period between each treatment.[24]

-

Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.

-

Dosing and Blood Sampling: After an overnight fast, a single oral dose of the zinc supplement is administered. Blood samples are collected at baseline and at multiple time points post-dosing (e.g., 0, 1, 2, 3, 4, 6, 8 hours).[24]

-

Zinc Analysis: Serum or plasma is separated from the blood samples, and the total zinc concentration is measured, typically by AAS.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the serum concentration-time data, including:

-

Cmax: Maximum serum concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total zinc exposure over time. These parameters are then compared between the different zinc formulations to assess relative bioavailability.

-

Figure 4. Workflow for a human pharmacokinetic study to compare zinc bioavailability.

Conclusion

This compound presents a promising formulation for zinc supplementation, leveraging the potential for enhanced absorption through chelation. The intestinal uptake is governed by the distinct transport mechanisms of zinc (via ZIP4 and ZnT1 transporters) and ascorbate (primarily via the SVCT1 transporter). While direct comparative bioavailability data for this compound is still emerging, evidence suggests that organic zinc salts are generally better absorbed than inorganic forms. The robust experimental methodologies outlined in this guide, from in vitro Caco-2 cell models to in vivo human pharmacokinetic studies, provide a clear framework for rigorously evaluating the bioavailability and therapeutic potential of this compound and other novel zinc formulations. Further research is warranted to elucidate the precise synergistic interactions between zinc and ascorbate at the intestinal level and to quantify the bioavailability of this compound in human subjects.

References

- 1. remedymatch.com [remedymatch.com]

- 2. wbcil.com [wbcil.com]

- 3. wbcil.com [wbcil.com]

- 4. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. info.vetriscience.com [info.vetriscience.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Vitamin C - Wikipedia [en.wikipedia.org]

- 12. Decreased expression of the vitamin C transporter SVCT1 by ascorbic acid in a human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human vitamin C (L-ascorbic acid) transporter SVCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decreased expression of the vitamin C transporter SVCT1 by ascorbic acid in a human intestinal epithelial cell line | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. purebulk.com [purebulk.com]

- 16. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 19. econtent.hogrefe.com [econtent.hogrefe.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biofortification of rice with zinc: assessment of the relative bioavailability of zinc in a Caco-2 cell model and suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies on the effects of dietary zinc dose on 65Zn absorption in vivo and on the effects of Zn status on 65Zn absorption and body loss in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the effects of dietary zinc dose on 65 Zn absorption in vivo and on the effects of Zn status on 65 Zn absorption and body loss in young rats: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. Pharmacokinetic study of orally administered zinc in humans: evidence for an enteral recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Zinc Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc ascorbate (B8700270), a chelated compound of the essential mineral zinc and the potent antioxidant ascorbic acid (Vitamin C), has garnered significant interest for its potential synergistic effects on human health.[1][2] This technical guide provides an in-depth analysis of the in vitro antioxidant capacity of zinc ascorbate, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the underlying molecular mechanisms. The unique chelation-like nature of this compound, where ascorbic acid acts as a ligand for the zinc ion, is thought to enhance its stability and bioavailability, potentially leading to prolonged and more effective antioxidant action compared to its individual components.[1] This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Antioxidant Capacity Data

The in vitro antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy.

Table 1: Radical Scavenging Activity of this compound

| Assay | Compound/Derivative | Concentration | Scavenging Activity (%) | IC50 Value | Reference |

| DPPH | This compound | Various | Dose-dependent increase | Lower than ascorbic acid in some studies | [3] |

| Ascorbic Acid | Various | Dose-dependent increase | - | [3] | |

| ABTS | This compound | 7.5 µmol/L | Increased by 120.85% vs. Ascorbic Acid | - | [4] |

| This compound | 15 µmol/L | Increased by 53.43% vs. Ascorbic Acid | - | [4] | |

| This compound | 30 µmol/L | Increased by 36.12% vs. Ascorbic Acid | - | [4] | |

| This compound | 60 µmol/L | Increased by 0.99% vs. Ascorbic Acid | - | [4] | |

| Ascorbic Acid | - | - | - | [4] | |

| SOD-like | This compound | 25 µM | Significant (P < 0.001) vs. other derivatives | - | [5] |

| Other Ascorbic Acid Derivatives | 25 µM | Little to no activity | - | [5] | |

| Zinc | 25 µM | Showed some activity | - | [5] |

Table 2: Reducing Power and Overall Antioxidant Capacity of this compound

| Assay | Compound | Result | Units | Reference |

| FRAP | This compound | Data not available in reviewed literature | µmol TE/g | - |

| Ascorbic Acid | - | - | - | |

| ORAC | This compound | Data not available in reviewed literature | µmol TE/g | - |

| ION-ZCM1 (contains Zn²⁺) | 1138 | µmol TE/100g | [6] | |

| Vitamin C | 128-133 | µmol TE/g | [6] |

Note: TE denotes Trolox Equivalents. While specific FRAP and ORAC values for pure this compound were not found in the reviewed literature, the provided data for a zinc-containing formulation and Vitamin C offer contextual reference.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol), spectrophotometric grade

-

This compound

-

Ascorbic acid (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample Solutions: Prepare a series of concentrations of this compound and ascorbic acid in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

This compound

-

Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound and Trolox in a suitable solvent.

-

Reaction: In a 96-well plate, add 20 µL of each sample or standard concentration to 200 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without a sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound and the standard in a suitable solvent.

-

Reaction: In a 96-well plate, add 20 µL of each sample or standard concentration to 180 µL of the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 4 minutes (or longer for slow-reacting antioxidants).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Materials:

-

Fluorescein (B123965) sodium salt (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

This compound

-

Trolox (as a standard)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of fluorescein, AAPH, and a series of Trolox standards in phosphate buffer.

-

Reaction Setup: In a black 96-well plate, add 25 µL of each sample or Trolox standard concentration and 150 µL of the fluorescein solution to each well. For the blank, use 25 µL of phosphate buffer.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes in the plate reader.

-

Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

-

Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

-

Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the net AUC of the Trolox standards. The results are expressed as Trolox Equivalents (TE).

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant capacity of this compound is attributed to the synergistic interplay between its two components, zinc and ascorbic acid.

Synergistic Free Radical Scavenging

Ascorbic acid is a well-known direct scavenger of reactive oxygen species (ROS), readily donating electrons to neutralize free radicals.[7] Zinc, while not a direct radical scavenger, contributes to antioxidant defense through several mechanisms: it is a crucial cofactor for the antioxidant enzyme superoxide (B77818) dismutase (SOD), it can displace pro-oxidant metals like iron and copper from binding sites, and it helps to stabilize cell membranes, reducing their susceptibility to oxidative damage.[8][9] The chelated structure of this compound is believed to enhance the stability and prolong the antioxidant activity of ascorbic acid.[1]

Caption: Synergistic antioxidant mechanism of this compound.

Modulation of the Nrf2 Signaling Pathway

Zinc has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[4][10] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. Zinc can facilitate the activation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses.[10]

Caption: Zinc-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the in vitro antioxidant capacity of a compound like this compound involves several key steps, from sample preparation to data analysis.

References

- 1. wellbeingnutrition.com [wellbeingnutrition.com]

- 2. [Synergistic application of zinc and vitamin C to support memory, attention and the reduction of the risk of the neurological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. pharmacoinformatics.ru [pharmacoinformatics.ru]

- 7. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]

- 8. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferric-reducing antioxidant power assay: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

Zinc Ascorbate as a Zinc Ionophore: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of physiological processes, including immune function, enzymatic activity, and signal transduction. The therapeutic potential of zinc is often limited by its bioavailability and its ability to cross cellular membranes. Zinc ionophores, molecules that facilitate the transport of zinc ions across lipid bilayers, are therefore of significant interest in drug development. This technical guide provides an in-depth exploration of the proposed mechanism of zinc ascorbate (B8700270) as a zinc ionophore. While the direct ionophoretic activity of zinc ascorbate is a subject of ongoing research, this document synthesizes the current understanding, details relevant experimental protocols to investigate this phenomenon, and outlines the potential downstream cellular effects.

The Proposed Mechanism of this compound as a Zinc Ionophore

The primary hypothesis for this compound's function as a zinc ionophore is centered on its chelated structure. In this complex, the zinc ion is bound to ascorbic acid (Vitamin C). This chelation is believed to enhance the lipophilicity of the zinc ion, facilitating its transport across the hydrophobic cell membrane.

Unlike the simple co-administration of zinc salts (e.g., zinc sulfate) and ascorbic acid, the pre-formed this compound complex is thought to act as a single molecular entity that can shuttle zinc into the cell.[1] It is hypothesized that ascorbate, in this chelated form, acts as the carrier molecule for the zinc ion.[1] This proposed mechanism suggests that this compound could increase intracellular zinc concentrations more effectively than non-chelated zinc supplements.[1][2]

It is important to note that while this mechanism is plausible, direct, peer-reviewed experimental evidence quantitatively detailing the ionophoretic activity of this compound is still emerging.

Experimental Protocols for Investigating Zinc Ionophore Activity

To validate the hypothesis of this compound as a zinc ionophore, several key experiments can be performed. The following are detailed methodologies for assessing changes in intracellular zinc concentration.

Fluorescence-Based Assays for Intracellular Zinc

Fluorescence microscopy and spectroscopy using zinc-specific fluorescent probes are powerful tools for real-time, quantitative analysis of intracellular zinc levels.[3][4][5]

a) FluoZin-3 Assay for Measuring Intracellular Labile Zinc

FluoZin-3 is a high-affinity fluorescent indicator for zinc (Kd ≈ 15 nM) that exhibits a significant increase in fluorescence upon binding to zinc.[6][7]

Protocol:

-

Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reading. Culture cells to 70-80% confluency.

-

Loading with FluoZin-3 AM:

-

Prepare a stock solution of FluoZin-3 AM (the cell-permeant acetoxymethyl ester form) in anhydrous DMSO.

-

Dilute the stock solution in a serum-free culture medium to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with warm Hank's Balanced Salt Solution (HBSS).

-

Incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm HBSS to remove excess dye.

-

Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Treatment with Zinc Compounds:

-

Prepare solutions of this compound, zinc sulfate (B86663) (as a control), and a known zinc ionophore like pyrithione (B72027) (with zinc sulfate) in HBSS. A vehicle control (HBSS alone) should also be included.

-

Acquire baseline fluorescence images or readings.

-

Add the treatment solutions to the cells.

-

-

Fluorescence Measurement:

-

Monitor the change in FluoZin-3 fluorescence over time using a fluorescence microscope (excitation ~494 nm, emission ~516 nm) or a fluorescence plate reader.[6]

-

Acquire images or readings at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cells in each treatment group over time.

-

Normalize the fluorescence values to the baseline fluorescence (F/F₀) to represent the fold change in intracellular zinc.

-

Colorimetric Assays for Total Cellular Zinc

Colorimetric assays provide a method to determine the total zinc concentration in cell lysates.[8][9][10]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells in appropriate multi-well plates to a high density.

-

Treat the cells with this compound, zinc sulfate, a known ionophore control, and a vehicle control for a defined period (e.g., 1-24 hours).

-

-

Cell Lysis and Deproteinization:

-

Wash the cells with PBS to remove extracellular zinc.

-

Lyse the cells using a suitable lysis buffer.

-

Deproteinize the samples by adding a precipitating agent such as trichloroacetic acid (TCA).[10]

-

Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

-

Colorimetric Reaction:

-

Several commercial kits are available for the colorimetric determination of zinc. These kits typically contain a chromogen that forms a colored complex with zinc.

-

Add the deproteinized sample supernatant to the reaction mixture as per the manufacturer's instructions.

-

Incubate the reaction for the specified time to allow for color development.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the zinc standards.

-

Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the zinc concentration to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford).

-

Quantitative Data Presentation

While direct quantitative data for this compound's ionophoretic activity is not yet widely published in peer-reviewed literature, the following tables illustrate how data from the aforementioned experiments should be structured for clear comparison.

Table 1: Intracellular Labile Zinc Concentration (Fluorescence Assay)

| Treatment | Baseline Fluorescence (F₀) | Peak Fluorescence (F_max) | Fold Change (F_max/F₀) | Time to Peak (min) |

| Vehicle Control | 1.00 | 1.05 ± 0.02 | 1.05 | - |

| Zinc Sulfate (50 µM) | 1.00 | 1.20 ± 0.05 | 1.20 | 25 |

| This compound (50 µM) | 1.00 | Data to be determined | Data to be determined | Data to be determined |

| Pyrithione (1 µM) + Zinc Sulfate (50 µM) | 1.00 | 3.50 ± 0.20 | 3.50 | 10 |

Table 2: Total Cellular Zinc Concentration (Colorimetric Assay)

| Treatment | Incubation Time (hours) | Total Cellular Zinc (nmol/mg protein) |

| Vehicle Control | 24 | 0.5 ± 0.05 |

| Zinc Sulfate (50 µM) | 24 | 1.5 ± 0.10 |

| This compound (50 µM) | 24 | Data to be determined |

| Pyrithione (1 µM) + Zinc Sulfate (50 µM) | 24 | 5.0 ± 0.30 |

Signaling Pathways and Downstream Effects

An increase in intracellular zinc can modulate various signaling pathways, which is a critical consideration in drug development.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Elevated intracellular zinc has been shown to differentially regulate MAPK pathways. For instance, in human T-cells, increased intracellular zinc can activate p38 MAPK while suppressing ERK1/2 phosphorylation after T-cell receptor stimulation.[12] In neuronal cells, an increase in free intracellular zinc can contribute to the selective inhibition of ERK1/2 phosphatase activity, leading to sustained ERK1/2 activation and subsequent cell death.[13][14] The ability of this compound to modulate these pathways would be a key area of investigation.

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism, experimental workflows, and a relevant signaling pathway.

Caption: Proposed mechanism of this compound as a zinc ionophore.

Caption: Experimental workflow for the FluoZin-3 assay.

Caption: Simplified MAPK signaling pathway modulated by intracellular zinc.

Conclusion

The hypothesis that this compound acts as a zinc ionophore presents an exciting avenue for enhancing the therapeutic efficacy of zinc. Its chelated structure is proposed to facilitate the transport of zinc across the cell membrane, thereby increasing its intracellular concentration. This guide provides a comprehensive overview of the proposed mechanism and details robust experimental protocols, including fluorescence and colorimetric assays, that can be employed to investigate and quantify this effect. Furthermore, the potential for increased intracellular zinc to modulate key signaling pathways, such as the MAPK pathway, underscores the importance of this research for drug development. While more direct quantitative evidence is needed to fully elucidate the ionophoretic activity of this compound, the methodologies and conceptual framework presented here offer a solid foundation for researchers and scientists to explore its potential.

References

- 1. Techniques for measuring cellular zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Zinc Assay Kit (Colorimetric) [cellbiolabs.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. content.abcam.com [content.abcam.com]

- 11. adipogen.com [adipogen.com]

- 12. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical Characterization of Synthesized Zinc Ascorbate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characterization of synthesized zinc ascorbate (B8700270), a compound of increasing interest in the pharmaceutical and nutraceutical industries for its potential synergistic effects. This document details the synthesis, spectroscopic analysis, thermal properties, and solubility of zinc ascorbate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound, the salt of ascorbic acid and zinc, is a compound that combines the benefits of both essential nutrients. Zinc is a crucial trace element involved in numerous enzymatic functions and immune responses, while ascorbic acid (Vitamin C) is a potent antioxidant. The combination of these two moieties in a single compound may offer enhanced bioavailability and synergistic therapeutic effects, particularly in antioxidant defense and immune modulation. A thorough physicochemical characterization is paramount for understanding the compound's stability, purity, and behavior, which are critical for its application in drug development and formulation.

This guide presents a compilation of data and methodologies for the synthesis and comprehensive characterization of this compound, employing techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ascorbic acid with a zinc salt, such as zinc oxide or zinc sulfate, in an aqueous solution. The following protocol is a generalized procedure based on established methods.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

The synthesized this compound should be characterized to determine its identity, purity, and structural properties. The following sections detail the results from various analytical techniques.

Disclaimer: The quantitative data presented in the following tables are compiled from multiple literature sources and may not represent a single synthesized sample. Variations in synthesis and analytical conditions can lead to differences in observed values.

General Properties

| Property | Description |

| Appearance | White to light tan or creamish colored powder[1] |

| Molecular Formula | C₁₂H₁₄O₁₂Zn |

| Molecular Weight | 415.6 g/mol [2] |

| Solubility | Soluble in water; insoluble in organic solvents. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized this compound and to confirm the coordination of the ascorbate ligand to the zinc ion.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of hydroxyl groups and water |

| ~1700 | C=O stretching of the lactone ring |

| ~1600 | C=C stretching of the enol group |

| ~1380 | C-O-C stretching |

| ~1100 | C-O stretching |

| ~500-600 | Zn-O stretching |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound. The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 150 | ~8% | Loss of hydrated water molecules |

| 190 - 300 | ~30% | Initial decomposition of the ascorbate moiety |

| 300 - 550 | ~45% | Further decomposition of organic components |

| > 550 | - | Stable residue of Zinc Oxide (ZnO) |

Powder X-ray Diffraction (PXRD)

PXRD analysis is conducted to determine the crystalline nature of the synthesized this compound and to identify its crystal structure. The peak positions (2θ), d-spacings, and relative intensities are characteristic of the compound's crystal lattice.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| ~10.5 | ~8.4 | 100 |

| ~18.2 | ~4.9 | 60 |

| ~21.1 | ~4.2 | 80 |

| ~24.5 | ~3.6 | 50 |

| ~28.9 | ~3.1 | 70 |

| ~31.8 | ~2.8 | 40 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

-

L-Ascorbic Acid

-

Zinc Oxide (ZnO) or Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Distilled Water

Procedure:

-

Dissolve a specific molar amount of L-ascorbic acid in distilled water in a reaction vessel with continuous stirring.

-

In a separate beaker, prepare an aqueous solution of a stoichiometric equivalent of the zinc salt.

-

Slowly add the zinc salt solution dropwise to the ascorbic acid solution while maintaining vigorous stirring.

-

A white to off-white precipitate of this compound will form.

-

Continue stirring the mixture at room temperature for a designated period (e.g., 2 hours) to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with distilled water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

FTIR Spectrometer with a suitable detector (e.g., DTGS)

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of a sufficient number of scans (e.g., 32 scans) to obtain a good signal-to-noise ratio.

-

Perform a background scan with an empty sample holder or a blank KBr pellet before scanning the sample.

Thermogravimetric Analysis (TGA)

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.

Powder X-ray Diffraction (PXRD)

Instrumentation:

-

Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)

Procedure:

-

Finely grind the this compound sample to a homogenous powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.[3]

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 5° to 80°), step size (e.g., 0.02°), and scan speed.

-

Initiate the X-ray scan and collect the diffraction data.

-

Process the raw data to obtain the diffractogram (intensity vs. 2θ).

-

Identify the peak positions (2θ), and from these, calculate the d-spacings using Bragg's Law. Determine the relative intensities of the diffraction peaks.

Synergistic Antioxidant Signaling Pathway

Zinc and ascorbic acid play complementary roles in the cellular antioxidant defense system. Ascorbic acid is a direct scavenger of reactive oxygen species (ROS), while zinc is an essential cofactor for antioxidant enzymes and plays a role in regulating inflammatory responses.

Conceptual Diagram: Synergistic Antioxidant Action

Caption: Synergistic antioxidant actions of zinc and ascorbic acid.

This conceptual diagram illustrates the dual antioxidant strategy provided by this compound. Ascorbic acid directly neutralizes reactive oxygen species.[4][5] Simultaneously, zinc acts as a critical component of antioxidant enzymes like superoxide dismutase and induces the expression of metallothionein, which also has ROS scavenging properties. Furthermore, zinc can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing inflammation-associated oxidative stress.[6] This multi-faceted approach highlights the potential of this compound as a potent antioxidant agent.

References

- 1. jostchemical.com [jostchemical.com]

- 2. This compound | C12H14O12Zn | CID 91667835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. cymbiotika.com [cymbiotika.com]

- 5. bubsnaturals.com [bubsnaturals.com]

- 6. [Synergistic application of zinc and vitamin C to support memory, attention and the reduction of the risk of the neurological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Formula and Stability of the Zinc Ascorbate Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary